N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-10-11(9-17-18)14-5-4-12(21-14)6-7-16-15(19)13-3-2-8-20-13/h2-5,8-10H,6-7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXDVVOZSLUABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Precursors
Strategic Bond Disconnections
-
Amide bond formation between furan-2-carboxylic acid and the ethylamine intermediate.
-
Cross-coupling at the thiophene C5 position to install the pyrazole group.
Synthetic Routes and Methodologies
Step 1: Synthesis of 2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine
Reaction :
Conditions :
Step 2: Amide Bond Formation
Reaction :
Conditions :
-
Solvent: Dichloromethane
-
Temperature: RT, 6 hr
-
Yield: 82%
Route 2: One-Pot Multicomponent Synthesis
Advantages : Reduced purification steps and improved atom economy.
Procedure :
-
In situ generation of 2-(5-iodothiophen-2-yl)ethylamine via iodination of 2-(thiophen-2-yl)ethylamine.
-
Simultaneous Suzuki coupling and amide formation using:
Yield : 74% (overall)
Optimization of Critical Reaction Parameters
Catalytic Systems for Cross-Coupling
Key finding : Pd(OAc)/XPhos in DMF under microwave irradiation achieves superior yields.
Solvent Effects on Amidation
| Solvent | Base | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| DCM | DIPEA | 6 | 82 |
| DMF | EtN | 4 | 75 |
| THF | Pyridine | 8 | 63 |
Optimal conditions : Dichloromethane with DIPEA base provides highest conversion.
Purification and Characterization
Purification Techniques
Spectroscopic Data
Scalability and Process Considerations
Kilogram-Scale Production Challenges
Green Chemistry Metrics
| Metric | Route 1 | Route 2 |
|---|---|---|
| Atom Economy (%) | 61 | 78 |
| E-factor | 32 | 19 |
| PMI (kg/kg) | 58 | 41 |
Chemical Reactions Analysis
Types of Reactions: N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are employed to reduce specific functional groups.
Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: In medicine, N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide may have therapeutic potential. Its pharmacological properties are being explored for the development of new drugs.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared motifs (e.g., thiophene, furan, pyrazole, or carboxamide groups). Below is a detailed analysis:
Structural Analogues
Table 1: Key Structural and Molecular Comparisons
Functional and Pharmacological Insights
- Thiophene and Pyrazole Moieties: The thiophene-pyrazole combination in the target compound is structurally analogous to quinolone derivatives in , where bromothiophene groups enhance antibacterial activity . However, replacing bromine with a methylpyrazole (as in the target compound) may alter lipophilicity and binding kinetics.
- Carboxamide vs. Sulfonamide: The furan carboxamide group distinguishes the target compound from the sulfonamide derivative in . Sulfonamides are classical enzyme inhibitors (e.g., carbonic anhydrase), whereas carboxamides often serve as hydrogen-bond donors in receptor interactions .
- Oxazole vs.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (MW 314.4) falls within the "drug-like" range (MW < 500), contrasting with the higher MW quinoline derivative (581) in , which may face bioavailability challenges .
Biological Activity
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H17F3N4O3S
- Molecular Weight : 438.4 g/mol
- CAS Number : 2640896-77-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows for significant non-covalent interactions such as hydrogen bonding and π-π stacking, which may enhance its binding affinity to target proteins.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In specific assays, compounds similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, a related study reported an IC50 value indicating strong COX inhibition, suggesting that this compound could be a candidate for anti-inflammatory drug development .
Anticancer Activity
Emerging research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have shown that pyrazole derivatives can modulate signaling pathways involved in cell proliferation and survival. The ability to selectively target cancer cells while sparing normal cells is a promising aspect of this compound's profile.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide?
- Methodology : Multi-step synthesis is typically required, involving:
- Coupling reactions (e.g., Suzuki-Miyaura for pyrazole-thiophene linkage) under inert atmospheres .
- Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) between furan-2-carboxylic acid and the ethylamine intermediate .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
- Key considerations : Monitor reaction progress using TLC or HPLC to avoid side products like unreacted pyrazole or thiophene intermediates .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical workflow :
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the pyrazole and thiophene moieties .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
Q. What are the solubility and stability profiles under physiological conditions?
- Experimental design :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy .
- Stability : Incubate at 37°C in PBS or simulated gastric fluid (pH 2–3), followed by LC-MS analysis to detect degradation products (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Strategies :
- Lipophilicity modulation : Introduce polar substituents (e.g., hydroxyl or amine groups) on the furan or pyrazole rings to improve aqueous solubility .
- Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., methyl group on pyrazole) and replace with metabolically resistant groups (e.g., trifluoromethyl) .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?
- Methodology :
- Target engagement assays : Radioligand binding or surface plasmon resonance (SPR) to assess affinity for kinases or GPCRs .
- Cellular pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK) .
Q. How can structural analogs be designed to address conflicting bioactivity data?
- Case study : If the compound shows anti-inflammatory activity in vitro but not in vivo:
- Analog synthesis : Replace the furan ring with a bioisostere (e.g., thiophene or pyrrole) to enhance metabolic stability .
- SAR table :
| Analog | Modification | Bioactivity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | None | 10 nM | 5.2 |
| A | Furan → Thiophene | 8 nM | 3.1 |
| B | Pyrazole → Triazole | 15 nM | 12.4 |
- Source : Derived from structural analogs in .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between computational predictions and experimental results?
- Example : Molecular docking suggests high affinity for COX-2, but enzymatic assays show no inhibition.
- Reanalysis : Verify docking parameters (e.g., protonation states of active-site residues) .
- Orthogonal assays : Use thermal shift assays to confirm target engagement .
Q. What steps ensure reproducibility in biological assays?
- Protocol standardization :
- Cell lines : Use authenticated lines (e.g., HEK293 or RAW264.7) with mycoplasma testing .
- Compound handling : Preclude freeze-thaw cycles; store in amber vials under nitrogen .
Research Gaps and Future Directions
- Unanswered questions :
- Role of the ethyl linker in modulating binding kinetics .
- Impact of stereochemistry (if present) on target selectivity .
- Proposed studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
